N-Demethyl Methylone Hydrochloride is a synthetic compound belonging to the class of substances known as synthetic cathinones. These compounds are structurally related to cathinone, a naturally occurring stimulant found in the khat plant (Catha edulis). N-Demethyl Methylone Hydrochloride is derived from methylone, which is chemically identified as 3,4-methylenedioxy-N-methylcathinone. The compound has gained attention due to its psychoactive properties and potential for abuse.
N-Demethyl Methylone Hydrochloride is synthesized from methylone through a process known as N-demethylation. This reaction involves the removal of a methyl group from the nitrogen atom of the methylone molecule, resulting in the formation of N-Demethyl Methylone. The hydrochloride form indicates that the compound is in its salt form, which is often more stable and soluble than its base counterpart.
N-Demethyl Methylone Hydrochloride falls under the category of psychoactive substances and is classified as a synthetic cathinone. These substances are often referred to as "bath salts," a term used to describe a wide range of synthetic drugs that mimic the effects of stimulants like amphetamines and cocaine. The compound's chemical structure places it among other derivatives of cathinone, which are known for their stimulant and empathogenic effects.
The synthesis of N-Demethyl Methylone Hydrochloride typically involves several key steps:
The synthesis may utilize various reagents and conditions to optimize yield and purity. For instance, sodium borohydride has been employed for selective reduction reactions in similar compounds, indicating potential methods for achieving high yields in N-demethylation processes .
The compound's molecular structure contributes to its pharmacological activity, influencing how it interacts with neurotransmitter systems in the brain.
N-Demethyl Methylone Hydrochloride can undergo several chemical reactions typical of amines and ketones:
Studies have shown that N-Demethyl Methylone Hydrochloride can decompose into several metabolites when exposed to different pH levels or temperatures, indicating its instability under certain conditions .
N-Demethyl Methylone Hydrochloride primarily acts as a monoamine reuptake inhibitor, affecting neurotransmitters such as serotonin, dopamine, and norepinephrine. This mechanism results in enhanced mood and increased energy levels.
Research indicates that upon administration, this compound leads to increased release of dopamine and serotonin in the brain's reward pathways, contributing to its stimulant effects .
Relevant analyses indicate that the compound's stability can be significantly affected by environmental factors such as humidity and temperature .
N-Demethyl Methylone Hydrochloride has been studied for its psychoactive properties but also raises concerns regarding public health due to its potential for abuse. Research into synthetic cathinones like this compound helps inform regulatory policies and public health strategies aimed at reducing substance misuse.
In forensic science, understanding the synthesis and metabolic pathways of N-Demethyl Methylone Hydrochloride aids in drug identification and toxicology assessments related to substance abuse cases .
Synthetic cathinones emerged in the early 2000s as "legal highs" designed to mimic the effects of controlled stimulants like MDMA, cocaine, and amphetamines. These β-keto phenethylamine derivatives circumvented international drug regulations by leveraging structural modifications of cathinone—the primary psychoactive alkaloid in Catha edulis (khat) leaves [1] [4]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) tracked over 820 NPS by 2020, with synthetic cathinones and cannabinoids dominating the market [1]. Methylone (βk-MDMA) gained particular prominence due to its availability in products marketed as "bath salts" or "plant fertilizers," often mislabeled as "not for human consumption" [1] [4].
The rapid proliferation of these compounds posed significant public health challenges. By 2013, approximately 600 "dark web" sites facilitated anonymous global distribution, accelerating the emergence of new derivatives like mephedrone, MDPV, and ethylone [1] . Regulatory responses, such as the U.S. Drug Enforcement Administration’s 2011 emergency scheduling of methylone, MDPV, and mephedrone, highlighted the urgency of understanding their metabolic pathways and toxicological profiles [10].
Table 1: Evolution of Key Synthetic Cathinones
Compound | First Synthesized | Market Emergence | Primary Illicit Use Context |
---|---|---|---|
Methcathinone | 1928 | 1980s (Soviet Union) | Stimulant replacement |
Methylone | 1996 | 2004 (Japan/Europe) | MDMA alternative ("Explosion") |
Mephedrone | 1929 | 2007 (Israel/Europe) | Cocaine/MDMA substitute |
MDPV | 1969 | 2008 (Global) | Potent stimulant ("Bath salts") |
N-Demethyl methylone hydrochloride (MDC·HCl) is the primary N-demethylated metabolite of methylone. Structurally, methylone (C₁₁H₁₃NO₃) is the β-keto analog of MDMA, differing only by a ketone group replacing hydrogen atoms at the β-carbon position [3] . This modification enhances polarity, reducing blood-brain barrier permeability compared to MDMA [4] [7]. N-Demethyl methylone (C₁₀H₁₁NO₃) results from the cleavage of methylone’s N-methyl group, yielding a secondary amine with reduced lipophilicity [8].
Pharmacodynamically, methylone acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), though with lower potency than MDMA at the serotonin transporter (SERT) (IC₅₀: 234–708 nM vs. 49–72 nM) [3] [5]. Unlike MDMA, methylone lacks affinity for 5-HT₂ receptors and vesicular monoamine transporter 2 (VMAT2), potentially reducing serotonergic neurotoxicity and cardiotoxicity risks [3] [10]. N-Demethyl methylone shares this mechanistic profile but exhibits weaker transporter interactions due to its decreased lipophilicity [8] [9].
Table 2: Structural and Pharmacological Comparison
Property | MDMA | Methylone | N-Demethyl Methylone |
---|---|---|---|
Chemical Formula | C₁₁H₁₅NO₂ | C₁₁H₁₃NO₃ | C₁₀H₁₁NO₃ |
Molecular Weight | 193.24 g/mol | 207.23 g/mol | 193.20 g/mol* |
SERT Affinity | High (IC₅₀: 49–72 nM) | Moderate (IC₅₀: 234–708 nM) | Low (Inferred) |
VMAT2 Activity | Substrate | Negligible affinity | Negligible affinity |
5-HT₂ Agonism | Significant | Absent | Absent |
* Base compound; hydrochloride salt: 229.66 g/mol [8]
N-Demethylation is the dominant metabolic pathway for methylone in humans, primarily mediated by hepatic cytochrome P450 (CYP) enzymes, particularly CYP2D6. Following oral administration, methylone undergoes rapid N-demethylation to form N-demethyl methylone (MDC), which is subsequently metabolized via O-demethylenation to 3,4-dihydroxymethcathinone (HHMC) and O-methylation to 4-hydroxy-3-methoxy-N-methylcathinone (HMMC) [2] [5]. Pharmacokinetic studies in humans reveal:
Table 3: Metabolic Pathways of Methylone in Humans
Metabolite | Formation Pathway | Key Enzymes | Relative Abundance |
---|---|---|---|
N-Demethyl methylone (MDC) | N-Demethylation | CYP2D6, CYP2B6 | Primary metabolite (≥70%) |
HHMC | O-Demethylenation of MDC | CYP2D6 | Minor (<10%) |
HMMC | O-Methylation of HHMC | COMT | Secondary (5–15%) |
The detection of N-demethyl methylone in biological matrices (e.g., urine, hair, nails) serves as a biomarker for methylone use. Advanced chiral LC-MS/MS methods enable precise quantification of its R- and S-enantiomers in seized drugs, revealing enantiomeric fractions (EF) ranging from 0.4–0.6 (racemic) to >0.9 (enantiopure) in forensic samples [9]. This enantioselective analysis aids in tracking illicit manufacturing processes and distinguishing intentional methylone use from environmental exposure. Recent research also explores N-demethyl methylone’s potential as a theranostic agent, given methylone’s resurgence in clinical investigations for PTSD therapy [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7